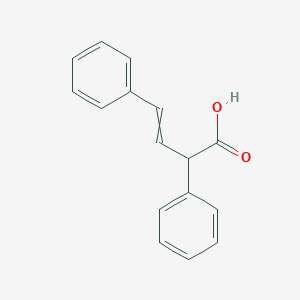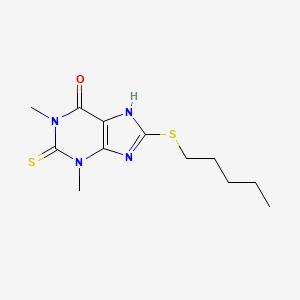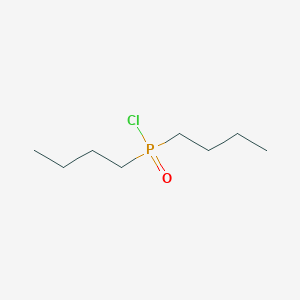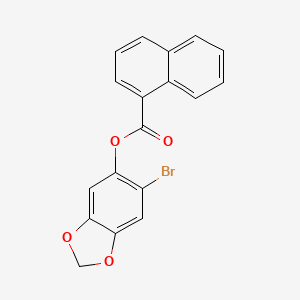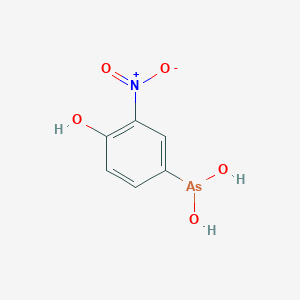
(4-Hydroxy-3-nitrophenyl)arsonous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-3-nitrophenyl)arsonous acid is an organic compound characterized by the presence of both hydroxyl and nitro functional groups attached to a phenyl ring, along with an arsonous acid group. This compound is known for its pale yellow crystalline appearance and is highly toxic by ingestion, inhalation, or skin absorption .
Preparation Methods
The synthesis of (4-Hydroxy-3-nitrophenyl)arsonous acid typically involves the nitration of phenolic compounds followed by the introduction of the arsonous acid group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
(4-Hydroxy-3-nitrophenyl)arsonous acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert the nitro group to an amino group.
Substitution: The hydroxyl group can participate in substitution reactions, often leading to the formation of ethers or esters.
Common reagents used in these reactions include strong oxidizers, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Hydroxy-3-nitrophenyl)arsonous acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its effects on biological systems, particularly its toxicity and potential use in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, although its high toxicity limits its use.
Mechanism of Action
The mechanism by which (4-Hydroxy-3-nitrophenyl)arsonous acid exerts its effects involves its interaction with cellular components. The compound can disrupt cellular processes by binding to proteins and enzymes, leading to inhibition of their function. The molecular targets include various enzymes involved in metabolic pathways, and the pathways affected are those related to oxidative stress and cellular respiration .
Comparison with Similar Compounds
(4-Hydroxy-3-nitrophenyl)arsonous acid can be compared to other nitrophenyl compounds such as:
4-Hydroxy-3-nitrophenylacetic acid: Similar in structure but lacks the arsonous acid group.
4-Hydroxy-3-nitrophenylacetyl: Used in immunological studies and has different biological properties.
Roxarsone: Another arsonous acid derivative used as a growth promoter in animal feed.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
5410-79-7 |
|---|---|
Molecular Formula |
C6H6AsNO5 |
Molecular Weight |
247.04 g/mol |
IUPAC Name |
(4-hydroxy-3-nitrophenyl)arsonous acid |
InChI |
InChI=1S/C6H6AsNO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9-11H |
InChI Key |
YAODANCEJHIXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[As](O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


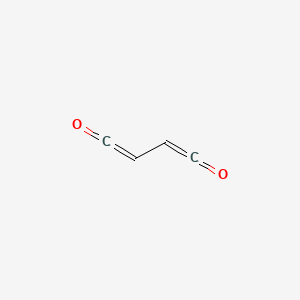
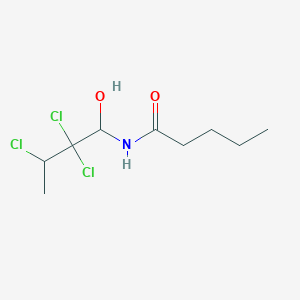
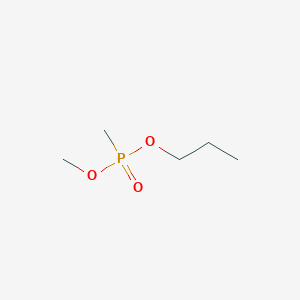


![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)

